molecular formula C10H10N4 B1487131 3-phenyl-1H-pyrazole-4-carboximidamide CAS No. 2098083-09-9

3-phenyl-1H-pyrazole-4-carboximidamide

Cat. No.: B1487131
CAS No.: 2098083-09-9
M. Wt: 186.21 g/mol
InChI Key: KSMHFBKNAYZVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1H-pyrazole-4-carboximidamide is an organic compound with the molecular formula C 12 H 14 N 4 and is characterized by a pyrazole ring core substituted with a phenyl group and a carboximidamide functional group . The carboximidamide moiety (-C(=NH)NH 2 ) is a key pharmacophore known to contribute to significant biological activity, making this molecular scaffold a valuable intermediate in medicinal chemistry and drug discovery research. While specific biological data for this compound is limited in the public domain, pyrazole derivatives, in general, are extensively investigated for a wide spectrum of pharmacological activities. Research on analogous structures indicates that pyrazole carboxamide and carboximidamide derivatives exhibit promising potential as antimicrobial agents and anti-inflammatory agents . The mechanism of action for such compounds can involve enzyme inhibition; for instance, some related thienyl-pyrazole carboxamides have been identified as potent inhibitors of Phospholipase A2, binding to an allosteric site on the enzyme . This compound is intended for Research Use Only and is a key building block for synthesizing more complex heterocyclic molecules. Researchers utilize it to develop novel bioactive agents for antimicrobial, anti-inflammatory, and antioxidant studies, leveraging the versatile reactivity of the carboximidamide group for further chemical modifications .

Properties

IUPAC Name

5-phenyl-1H-pyrazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-10(12)8-6-13-14-9(8)7-4-2-1-3-5-7/h1-6H,(H3,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMHFBKNAYZVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound Analogs

Compound ID 5-Phenyl Substituent Core Structure Notable Features
Parent None (3-phenyl only) 1H-pyrazole (aromatic) Baseline structure
1 4-Methoxy 4,5-dihydro-1H-pyrazole EDG, enhanced π-stacking
3 4-Chloro 4,5-dihydro-1H-pyrazole EWG, increased polarity
4 2-Bromo 4,5-dihydro-1H-pyrazole Steric hindrance, high logP
6 2,4-Dichloro 4,5-dihydro-1H-pyrazole Dual EWG, strong electrophilicity
9 3-Nitro 4,5-dihydro-1H-pyrazole Strong EWG, redox sensitivity
10 4-Bromo 4,5-dihydro-1H-pyrazole High molecular weight

Preparation Methods

General Synthetic Strategies

The synthesis of 3-phenyl-1H-pyrazole-4-carboximidamide typically proceeds through the following key stages:

  • Construction of the pyrazole core with a phenyl substituent at position 3.
  • Introduction or transformation of a functional group at position 4 to a carboximidamide.

The most common approaches are detailed below.

Stepwise Preparation Methods

Pyrazole Core Construction

Method Overview:
The pyrazole ring is generally synthesized via condensation of a 1,3-dicarbonyl compound (such as ethyl acetoacetate) with phenylhydrazine. This reaction forms the 3-phenylpyrazole skeleton, which is the foundation for further functionalization.

Typical Reaction:

  • Reactants: Ethyl acetoacetate + Phenylhydrazine
  • Solvent: Ethanol or acetic acid
  • Conditions: Reflux, acid catalyst (optional)
  • Product: 3-phenyl-1H-pyrazole (with an ester or ketone at position 4, depending on the starting material).

Functionalization at Position 4

Aminolysis of Pyrazole-4-carboxylic Acid Esters

A widely adopted industrial and laboratory method involves aminolysis of a 3-phenyl-1H-pyrazole-4-carboxylic acid ester with guanidine or aminoguanidine to yield the carboximidamide derivative.

General Reaction:

  • Step 1: Synthesize 3-phenyl-1H-pyrazole-4-carboxylic acid ester (from the condensation above, followed by esterification if necessary).
  • Step 2: React ester with guanidine or aminoguanidine in the presence of a base.

Reaction Conditions:

  • Solvent: Ethanol, methanol, or DMF
  • Base: Sodium ethoxide, potassium carbonate, or non-nucleophilic bases
  • Temperature: 60–100°C
  • Time: 6–24 hours.

Advantages:

  • Avoids hazardous acid chlorides.
  • Fewer steps and less waste compared to older methods.

Limitations:

  • Requires careful control of base to prevent side reactions.
  • Purification may require chromatography for high-purity applications.
Direct Condensation with Aminoguanidine

Some protocols utilize direct condensation of pyrazole-4-carbaldehyde derivatives with aminoguanidine to form the carboximidamide group.

General Reaction:

  • Step 1: Oxidize or functionalize 3-phenylpyrazole to introduce an aldehyde at position 4.
  • Step 2: Condense with aminoguanidine bicarbonate in ethanol under acidic conditions.

Reaction Conditions:

Advantages:

  • Direct conversion to carboximidamide.
  • Good yields and straightforward purification.

Limitations:

  • Requires prior synthesis of the aldehyde intermediate.
  • Chromatography may be needed for purity.

Comparative Data Table

Method Starting Material Reagent/Base Solvent Temp (°C) Time (h) Yield (%) Purification Notes
Aminolysis of ester Pyrazole-4-carboxylic acid ester Guanidine, base Ethanol/DMF 60–100 6–24 70–90 Crystallization Industrial scale, less waste
Direct condensation Pyrazole-4-carbaldehyde Aminoguanidine, HCl Ethanol 60–70 8–12 65–85 Chromatography Requires aldehyde intermediate
Older acid chloride method Pyrazole-4-carboxylic acid Thionyl chloride, amine DCM/THF 0–25 1–4 50–80 Aqueous workup More hazardous, more waste

Research Findings and Industrial Considerations

  • Aminolysis Route: This is currently favored for both laboratory and industrial production due to its operational simplicity, safety, and environmental advantages. The avoidance of acid chlorides and hazardous reagents is a significant benefit.
  • Direct Condensation: Useful for rapid synthesis when the aldehyde intermediate is readily available. This method is often used in medicinal chemistry for library synthesis.
  • Older Methods: Acid chloride or coupling agent-based methods are largely obsolete due to safety and waste concerns, except in specialized laboratory settings.

Q & A

Q. How can polymorphic forms of this compound be identified and characterized?

  • Screen solvents (e.g., acetonitrile, THF) via slow evaporation or cooling crystallization. Analyze polymorphs using PXRD, DSC, and Raman spectroscopy. Compare dissolution rates and stability under accelerated aging conditions (40°C/75% RH) .

Q. What in vivo models are appropriate for evaluating the compound’s neuroprotective or anticancer potential?

  • Use xenograft models (e.g., HCT-116 colorectal cancer) for antitumor efficacy. For neuroprotection, employ MPTP-induced Parkinson’s disease models in rodents. Monitor pharmacokinetics via LC-MS/MS of plasma and tissue homogenates .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across studies?

  • Re-analyze raw data for normalization methods (e.g., MTT vs. ATP-based assays). Check for differences in cell confluence at treatment initiation. Perform meta-analyses using tools like RevMan to quantify heterogeneity .

Q. What statistical methods are robust for analyzing dose-response relationships in enzymatic inhibition studies?

  • Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients. Apply bootstrap resampling to estimate confidence intervals. Compare models (e.g., log-logistic vs. sigmoidal) via Akaike’s Information Criterion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.